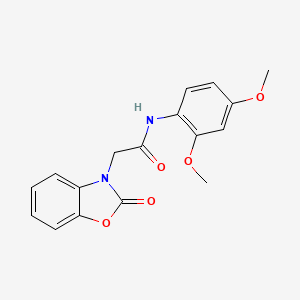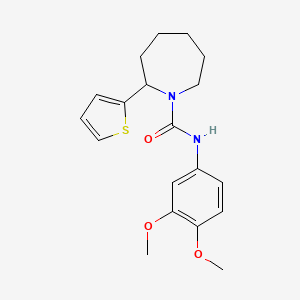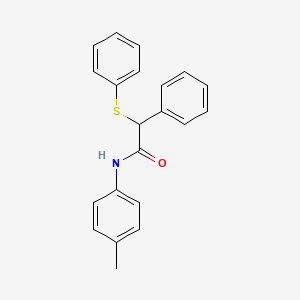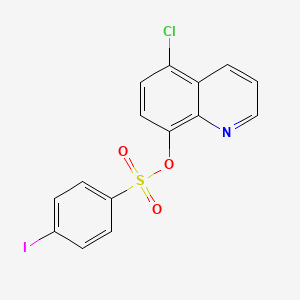
5-chloro-8-quinolinyl 4-iodobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-8-quinolinyl 4-iodobenzenesulfonate, also known as IQCS, is a chemical compound that has been widely used in scientific research for its various properties. It is a highly reactive compound that has the potential to be a valuable tool in the field of biological research.
Applications De Recherche Scientifique
5-chloro-8-quinolinyl 4-iodobenzenesulfonate has been widely used in scientific research as a tool for labeling proteins and peptides. It is a highly reactive compound that can selectively label cysteine residues in proteins and peptides. This labeling can be used to study the structure and function of proteins and peptides. This compound has also been used in the development of fluorescent probes for imaging biological systems.
Mécanisme D'action
5-chloro-8-quinolinyl 4-iodobenzenesulfonate reacts with cysteine residues in proteins and peptides via a nucleophilic substitution reaction. The reaction results in the formation of a covalent bond between this compound and the cysteine residue. This labeling can be used to study the structure and function of proteins and peptides.
Biochemical and physiological effects:
This compound labeling of proteins and peptides can alter their biochemical and physiological properties. The labeling can affect the conformation, stability, and activity of the labeled protein or peptide. However, the effects of this compound labeling on protein and peptide function are dependent on the location and context of the labeled cysteine residue.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-8-quinolinyl 4-iodobenzenesulfonate has several advantages as a labeling reagent for proteins and peptides. It is highly selective for cysteine residues, which are relatively rare in proteins and peptides. This compound labeling is also irreversible, which allows for long-term labeling of proteins and peptides. However, this compound labeling can be limited by the availability of cysteine residues in proteins and peptides. Additionally, the effects of this compound labeling on protein and peptide function can be difficult to predict.
Orientations Futures
5-chloro-8-quinolinyl 4-iodobenzenesulfonate has the potential to be used in a variety of future research applications. One potential application is the development of new fluorescent probes for imaging biological systems. This compound could also be used in the development of new therapeutics that target cysteine residues in proteins. Additionally, this compound could be used in the development of new methods for studying protein-protein interactions. Further research is needed to fully explore the potential applications of this compound in scientific research.
Conclusion:
Overall, this compound is a valuable tool in scientific research for its ability to selectively label cysteine residues in proteins and peptides. Its unique properties make it a promising reagent for a variety of research applications. Further research is needed to fully explore the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 5-chloro-8-quinolinyl 4-iodobenzenesulfonate involves the reaction of 5-chloro-8-quinolinol with 4-iodobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified by recrystallization.
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 4-iodobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINO3S/c16-13-7-8-14(15-12(13)2-1-9-18-15)21-22(19,20)11-5-3-10(17)4-6-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQNSPZDCARMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B4954037.png)
![N-(3-cyclopentylpropyl)-5-[(2,4-difluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4954052.png)
![5-{[(4-chloro-2-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4954053.png)
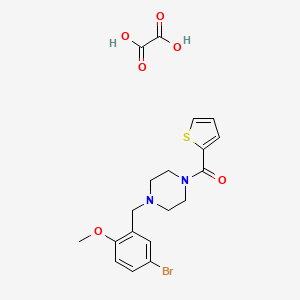
![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4954062.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4954069.png)
![3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4954072.png)
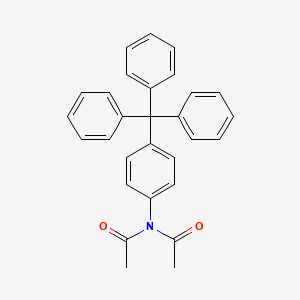
![2-(benzyl{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B4954084.png)
![N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4954086.png)
